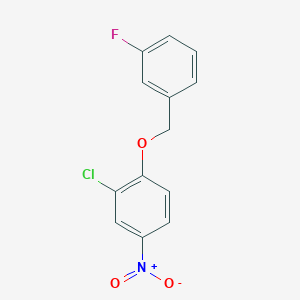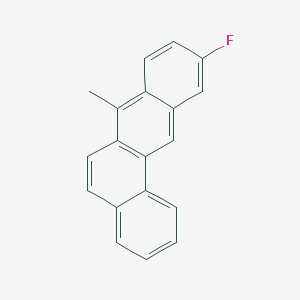
Benz(a)anthracene, 10-fluoro-7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene, 10-fluoro-7-methyl- is a synthetic compound that has been used in scientific research for several decades. It is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) that is found in fossil fuels and tobacco smoke. Benz(a)anthracene, 10-fluoro-7-methyl- is a potent carcinogen that has been used to study the mechanisms of chemical carcinogenesis.
Mécanisme D'action
The mechanism of action of benz(a)anthracene, 10-fluoro-7-methyl- involves its ability to form DNA adducts. When benz(a)anthracene, 10-fluoro-7-methyl- enters the body, it is metabolized by cytochrome P450 enzymes to form reactive intermediates that can react with DNA to form adducts. These adducts can cause mutations and chromosomal aberrations, leading to cancer.
Effets Biochimiques Et Physiologiques
Benz(a)anthracene, 10-fluoro-7-methyl- has been shown to induce tumors in experimental animals, and its carcinogenicity is believed to be due to its ability to form DNA adducts. In addition, benz(a)anthracene, 10-fluoro-7-methyl- has been shown to cause oxidative stress and inflammation in cells, leading to cellular damage and dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using benz(a)anthracene, 10-fluoro-7-methyl- in lab experiments include its potency as a carcinogen, its ability to form DNA adducts, and its relevance to environmental pollutants. The limitations of using benz(a)anthracene, 10-fluoro-7-methyl- in lab experiments include its toxicity and potential for harm to researchers, as well as the need for specialized equipment and facilities to handle and dispose of the compound safely.
Orientations Futures
For research on benz(a)anthracene, 10-fluoro-7-methyl- include the development of new methods for synthesizing the compound, the identification of new biomarkers for its carcinogenicity, and the investigation of its effects on human health. In addition, research on the mechanisms of chemical carcinogenesis and the development of new strategies for cancer prevention and treatment may benefit from the use of benz(a)anthracene, 10-fluoro-7-methyl-.
Méthodes De Synthèse
Benz(a)anthracene, 10-fluoro-7-methyl- can be synthesized by several methods, including Friedel-Crafts acylation, Suzuki coupling, and Sonogashira coupling. The most commonly used method is Friedel-Crafts acylation, which involves the reaction of benz(a)anthracene with acetyl chloride and aluminum chloride in the presence of a solvent such as chloroform or dichloromethane. The reaction yields benz(a)anthracene, 10-acetyl-7-methyl-, which can be further reacted with fluorine gas to yield benz(a)anthracene, 10-fluoro-7-methyl-.
Applications De Recherche Scientifique
Benz(a)anthracene, 10-fluoro-7-methyl- has been used in scientific research to study the mechanisms of chemical carcinogenesis. It is a potent carcinogen that induces tumors in experimental animals, and its carcinogenicity is believed to be due to its ability to form DNA adducts. These adducts can cause mutations and chromosomal aberrations, leading to cancer. Benz(a)anthracene, 10-fluoro-7-methyl- has also been used to study the effects of environmental pollutants on human health.
Propriétés
Numéro CAS |
1881-76-1 |
|---|---|
Nom du produit |
Benz(a)anthracene, 10-fluoro-7-methyl- |
Formule moléculaire |
C19H13F |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
10-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-16-9-7-15(20)10-14(16)11-19-17(12)8-6-13-4-2-3-5-18(13)19/h2-11H,1H3 |
Clé InChI |
MOVTXHFIEXTPID-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=CC2=CC3=C1C=CC4=CC=CC=C43)F |
SMILES canonique |
CC1=C2C=CC(=CC2=CC3=C1C=CC4=CC=CC=C43)F |
Autres numéros CAS |
1881-76-1 |
Synonymes |
10-Fluoro-7-methylbenz[a]anthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



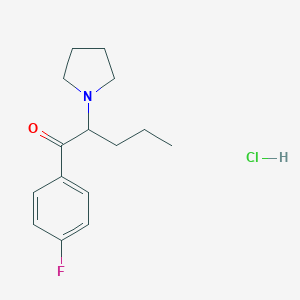
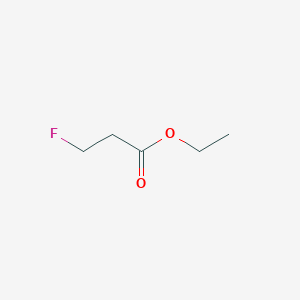
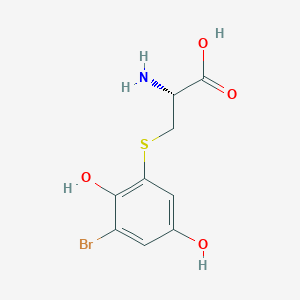
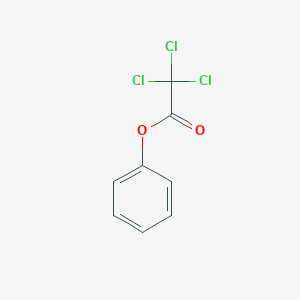
![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)
![6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione](/img/structure/B159121.png)
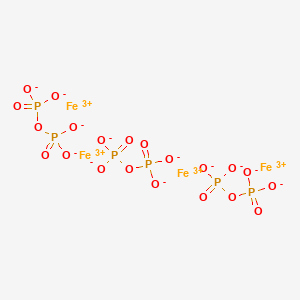
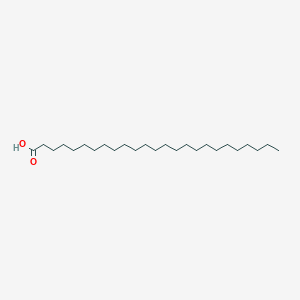
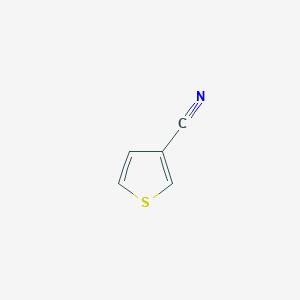
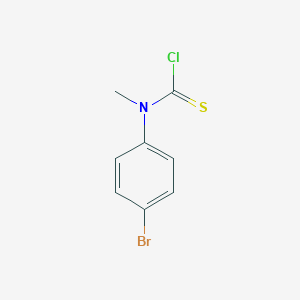
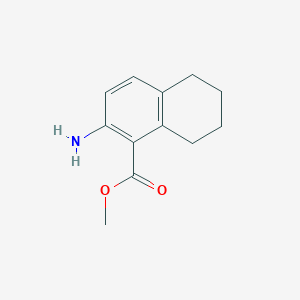
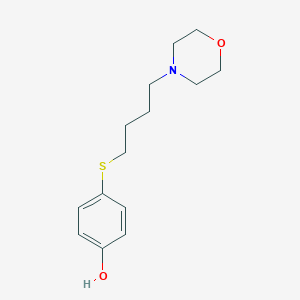
![2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol](/img/structure/B159135.png)
